molecular formula C5H8O2 B3066988 Ethylmalondialdehyde CAS No. 99419-30-4

Ethylmalondialdehyde

Cat. No.: B3066988
CAS No.: 99419-30-4
M. Wt: 100.12 g/mol
InChI Key: KJOIYGNLIYOKAT-UHFFFAOYSA-N
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Description

Ethylmalondialdehyde is an organic compound that belongs to the class of dialdehydes. It is structurally similar to malondialdehyde but with an ethyl group attached. This compound is known for its reactivity and is often studied in the context of lipid peroxidation and oxidative stress.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylmalondialdehyde can be synthesized through various methods. One common approach involves the reaction of ethyl acetoacetate with an oxidizing agent to form the desired dialdehyde. The reaction typically requires controlled conditions to ensure the formation of the dialdehyde without further oxidation.

Industrial Production Methods: In industrial settings, this compound can be produced through the hydrolysis of its acetal precursor, such as 1,1,3,3-tetraethoxypropane. This method is preferred due to the stability of the acetal precursor, which can be stored and handled more easily than the reactive dialdehyde.

Chemical Reactions Analysis

Types of Reactions: Ethylmalondialdehyde undergoes several types of chemical reactions, including:

    Oxidation: It can be further oxidized to form carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the aldehyde groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or hydrazines can react with the aldehyde groups under mild conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Schiff bases or hydrazones.

Scientific Research Applications

Ethylmalondialdehyde has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It serves as a marker for oxidative stress and lipid peroxidation in biological systems.

    Medicine: It is studied for its role in various diseases related to oxidative damage, such as cardiovascular diseases and neurodegenerative disorders.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

Ethylmalondialdehyde exerts its effects primarily through its reactivity with nucleophiles. It can form adducts with proteins, nucleic acids, and other biomolecules, leading to the formation of advanced lipoxidation end-products (ALEs). These adducts can disrupt normal cellular functions and contribute to oxidative stress and cellular damage.

Comparison with Similar Compounds

    Malondialdehyde: Structurally similar but lacks the ethyl group.

    4-Hydroxynonenal: Another reactive aldehyde formed during lipid peroxidation.

    Acrolein: A highly reactive aldehyde with similar biological effects.

Uniqueness: Ethylmalondialdehyde is unique due to the presence of the ethyl group, which can influence its reactivity and the types of adducts it forms. This structural difference can lead to variations in its biological effects and applications compared to other similar compounds.

Properties

IUPAC Name

2-ethylpropanedial
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-2-5(3-6)4-7/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOIYGNLIYOKAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70601386
Record name Ethylpropanedial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99419-30-4
Record name Ethylpropanedial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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